![molecular formula C12H16N2O2S B13062556 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a chemical compound with the molecular formula C12H16N2O2S. It is known for its role as an inhibitor of the serine hydrolase retinoblastoma binding protein 9 (RBBP9), with an IC50 value of 0.64.
Vorbereitungsmethoden
The synthesis of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of cyclohexylcarbonyl chloride with 2-amino-1,3-thiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanimidoyl chloride to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s inhibitory effect on serine hydrolase retinoblastoma binding protein 9 (RBBP9) makes it a valuable tool for studying enzyme function and regulation.
Medicine: Due to its potential inhibitory activity, it is being explored for therapeutic applications in diseases where serine hydrolases play a critical role.
Wirkmechanismus
The mechanism of action of 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its binding to the active site of serine hydrolase retinoblastoma binding protein 9 (RBBP9). This binding inhibits the enzyme’s activity, preventing it from catalyzing its natural substrates. The molecular targets and pathways involved include the inhibition of serine hydrolase activity, which can affect various cellular processes and pathways regulated by this enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole include other thiazole derivatives and serine hydrolase inhibitors. Some examples are:
2-{[(Phenylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-{[(Benzylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole: Contains a benzyl group, offering different steric and electronic properties.
2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-oxazole:
Eigenschaften
Molekularformel |
C12H16N2O2S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C12H16N2O2S/c13-10(11-14-6-7-17-11)8-16-12(15)9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
InChI-Schlüssel |
IWGLTJQGHYYRBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(=O)OCC(=N)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-thiane]](/img/structure/B13062485.png)
![{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062489.png)

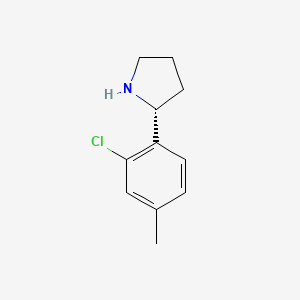
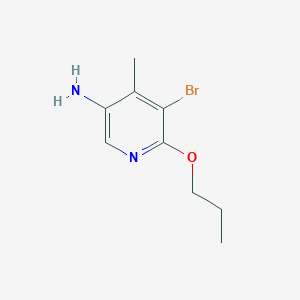
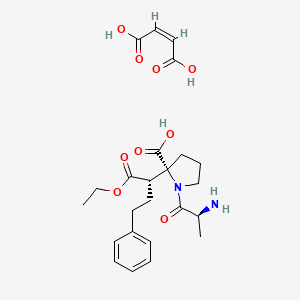


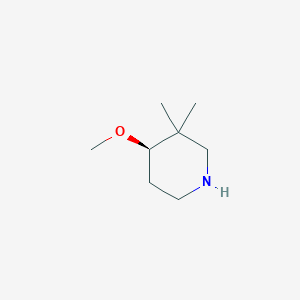

![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)
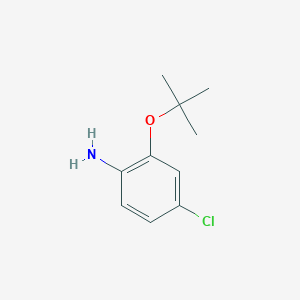
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)
